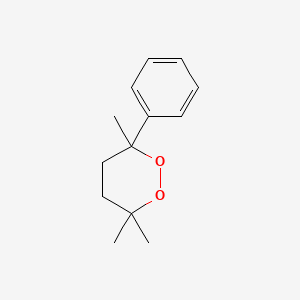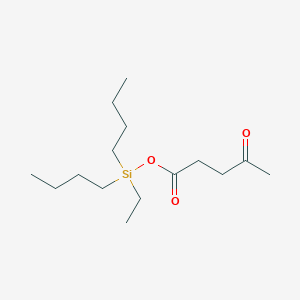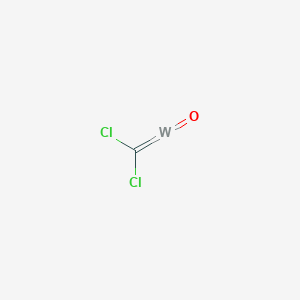
(Dichloromethylidene)(oxo)tungsten
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Dichloromethylidene)(oxo)tungsten is a chemical compound with the molecular formula CCl₂OW It is a tungsten-based compound that features a dichloromethylidene group and an oxo ligand
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (Dichloromethylidene)(oxo)tungsten typically involves the reaction of tungsten hexachloride (WCl₆) with dichloromethane (CH₂Cl₂) under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The general reaction scheme is as follows: [ \text{WCl}_6 + \text{CH}_2\text{Cl}_2 \rightarrow \text{CCl}_2\text{OW} + \text{HCl} ]
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The process involves the use of specialized reactors and purification techniques to ensure the final product meets industrial standards.
Análisis De Reacciones Químicas
Types of Reactions: (Dichloromethylidene)(oxo)tungsten undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state tungsten compounds.
Reduction: It can be reduced to form lower oxidation state tungsten compounds.
Substitution: The dichloromethylidene group can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen (O₂) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as hydrogen gas (H₂) and sodium borohydride (NaBH₄) are used.
Substitution: Ligands such as phosphines (PR₃) and amines (NR₃) can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tungsten oxides, while reduction may produce tungsten hydrides.
Aplicaciones Científicas De Investigación
(Dichloromethylidene)(oxo)tungsten has several applications in scientific research, including:
Chemistry: It is used as a catalyst in various organic reactions, including olefin metathesis and polymerization.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in medicinal chemistry, particularly in the development of new drugs.
Industry: It is used in the production of advanced materials and as a precursor for other tungsten-based compounds.
Mecanismo De Acción
The mechanism of action of (Dichloromethylidene)(oxo)tungsten involves its interaction with molecular targets and pathways. The compound can coordinate with various ligands and substrates, facilitating chemical transformations. The oxo ligand plays a crucial role in these interactions, enabling the compound to act as a catalyst in various reactions.
Comparación Con Compuestos Similares
Tungsten hexachloride (WCl₆): A precursor for the synthesis of (Dichloromethylidene)(oxo)tungsten.
Tungsten oxides (WO₃): Compounds with similar oxidation states but different ligands.
Tungsten hydrides (WHₓ): Compounds with hydrogen ligands instead of dichloromethylidene.
Uniqueness: this compound is unique due to the presence of the dichloromethylidene group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various applications, particularly in catalysis and material science.
Propiedades
Número CAS |
75213-82-0 |
|---|---|
Fórmula molecular |
CCl2OW |
Peso molecular |
282.75 g/mol |
Nombre IUPAC |
dichloromethylidene(oxo)tungsten |
InChI |
InChI=1S/CCl2.O.W/c2-1-3;; |
Clave InChI |
ZVULXYYHUBBOJZ-UHFFFAOYSA-N |
SMILES canónico |
C(=[W]=O)(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[2-(1H-Pyrazol-1-yl)ethyl]phenol](/img/structure/B14439459.png)
![3-[(Hydroxyimino)methyl]-1-phenylpyridine-2(1H)-thione](/img/structure/B14439461.png)

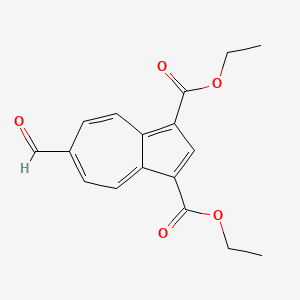
![1-Methyl-2-{[(2-methylphenyl)methyl]sulfanyl}pyridin-1-ium bromide](/img/structure/B14439486.png)

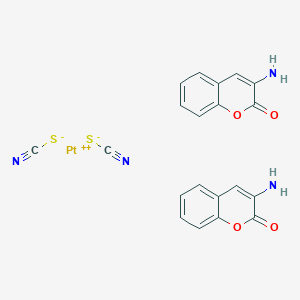

![1-[4-(6-Bromohexan-2-yl)phenyl]ethan-1-one](/img/structure/B14439501.png)
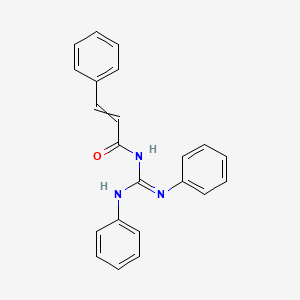
![1-Methyl-2,8-dioxa-5-aza-1-germabicyclo[3.3.3]undecane](/img/structure/B14439516.png)
![N,N-Dimethyl-N'-{4-[(3-phenylprop-2-en-1-yl)oxy]phenyl}urea](/img/structure/B14439519.png)
